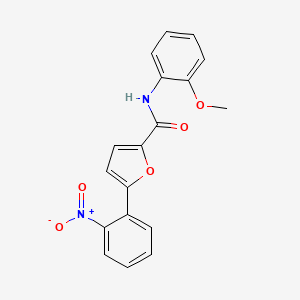

N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide

Description

N-(2-Methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two key substituents:

- A 2-methoxyphenyl group attached to the amide nitrogen, providing electron-donating effects and influencing solubility and steric bulk.

This compound is structurally related to bioactive molecules targeting urea transport () and antimicrobial agents (). Its nitro and methoxy substituents position it within a broader class of nitroaromatic furan derivatives studied for diverse pharmacological activities.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-24-16-9-5-3-7-13(16)19-18(21)17-11-10-15(25-17)12-6-2-4-8-14(12)20(22)23/h2-11H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBGVEJEWVUAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330134 | |

| Record name | N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782749 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312620-88-5 | |

| Record name | N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.

Substitution Reactions: The methoxyphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

Amidation: The carboxylic acid group on the furan ring is converted to a carboxamide through a reaction with an amine, such as 2-methoxyaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Conversion of the methoxy group to a hydroxyl or carboxylic acid group.

Reduction: Conversion of the nitro group to an amine group.

Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The methoxy and nitro groups may play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan Ring

Table 1: Key Substituents and Properties

Key Observations:

- Electron Effects : The 2-nitrophenyl group in the target compound enhances electron withdrawal compared to 2-chlorophenyl () or simple phenyl groups (). This may influence redox properties or binding to electron-rich biological targets.

- Steric Impact: The 2-methoxyphenyl group introduces ortho-substitution steric hindrance, absent in para-substituted analogs like 3A (N-(4-acetylaminophenyl)-5-nitro-furan-2-carboxamide, ).

- Solubility : Methoxy groups generally improve aqueous solubility compared to lipophilic substituents like trifluoromethyl () or acetyl ().

Structural and Crystallographic Insights

- Stacking Interactions : Similar to methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (), the target compound’s nitro and methoxy groups may promote π-stacking, critical for crystal packing and solid-state stability.

- Conformational Stability : The ortho-nitro and methoxy substituents likely restrict rotational freedom, as seen in rigid analogs like 3B ().

Physicochemical Properties

- Melting Points : Nitro-substituted furan carboxamides typically exhibit high melting points (e.g., 178–180°C for 2A, ), likely due to strong intermolecular interactions. The target compound’s melting point is unreported but expected to align with this trend.

- Lipophilicity : The 2-methoxyphenyl group may reduce logP compared to trifluoromethyl () or acetyl () analogs, impacting membrane permeability.

Biological Activity

N-(2-methoxyphenyl)-5-(2-nitrophenyl)furan-2-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a methoxy group and a nitrophenyl moiety, classifying it as a furan-2-carboxamide derivative. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Furan Ring : Utilizing starting materials such as furfural.

- Nitro Group Introduction : Electrophilic substitution to introduce the nitrophenyl group.

- Amide Bond Formation : Reaction with amines to form the carboxamide.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound.

Biological Activity Overview

Research indicates that compounds in this class exhibit various biological activities, including:

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces TNF-α levels in vitro |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results showed a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin, which had an MIC of 2 µg/mL.

- Anticancer Mechanism : In vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cell lines by inducing G1 phase cell cycle arrest. The mechanism involved upregulation of p21 and downregulation of cyclin D1, leading to reduced cell division rates.

- Anti-inflammatory Properties : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines like IL-6 and TNF-α, showcasing its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.